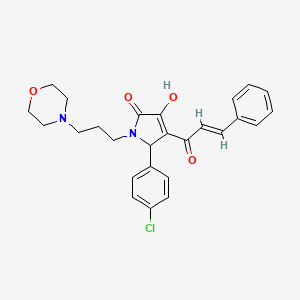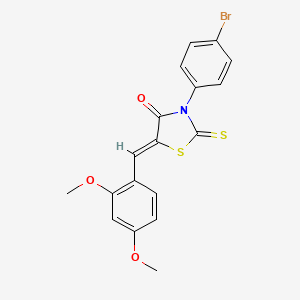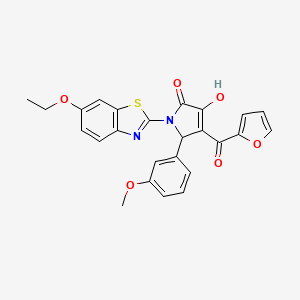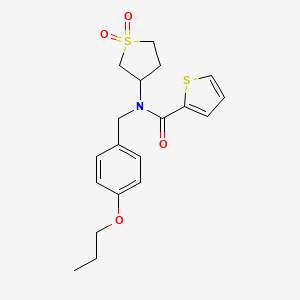
4-((2E)-3-phenylprop-2-enoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2E)-3-phenylprop-2-enoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2E)-3-phenylprop-2-enoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the phenylprop-2-enoyl, chlorophenyl, hydroxy, and morpholin-4-yl propyl groups. Each step involves specific reaction conditions, such as temperature, solvent, and catalysts, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-((2E)-3-phenylprop-2-enoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phenylprop-2-enoyl group can be reduced to form a saturated alkyl chain.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the phenylprop-2-enoyl group would yield a saturated alkyl chain.
Scientific Research Applications
4-((2E)-3-phenylprop-2-enoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2E)-3-phenylprop-2-enoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with different enzymes and receptors, potentially leading to its observed biological effects. For example, the phenylprop-2-enoyl group may interact with cellular proteins, while the morpholin-4-yl propyl group may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-((2E)-3-phenylprop-2-enoyl)-5-(4-methylphenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one
- 4-((2E)-3-phenylprop-2-enoyl)-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one
Uniqueness
The uniqueness of 4-((2E)-3-phenylprop-2-enoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group, for example, may enhance its antimicrobial activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C26H27ClN2O4 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H27ClN2O4/c27-21-10-8-20(9-11-21)24-23(22(30)12-7-19-5-2-1-3-6-19)25(31)26(32)29(24)14-4-13-28-15-17-33-18-16-28/h1-3,5-12,24,31H,4,13-18H2/b12-7+ |
InChI Key |
NQRWIGIIKXCGAV-KPKJPENVSA-N |
Isomeric SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15099850.png)
![(2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15099853.png)
![(5E)-5-benzylidene-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15099861.png)
![N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B15099866.png)

![(4E)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione](/img/structure/B15099880.png)
![(5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15099899.png)
![2-[2-Amino-5-(3-methoxyphenoxy)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol](/img/structure/B15099900.png)
![Methyl 4-[({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15099906.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15099919.png)

![(4E)-5-(3-bromophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15099926.png)

